1-Boc-3-Carbamoylpiperazine
Overview
Description
Tert-butyl 3-carbamoylpiperazine-1-carboxylate: is a chemical compound with the molecular formula C10H19N3O3. It is often used in research and development, particularly in the fields of pharmaceuticals and organic chemistry. This compound is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-carbamoylpiperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of tert-butyl 3-carbamoylpiperazine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-carbamoylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl 3-carbamoylpiperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biological research to study enzyme interactions and protein binding. It serves as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine: In medicinal chemistry, tert-butyl 3-carbamoylpiperazine-1-carboxylate is explored for its potential therapeutic properties. It is investigated for its role in drug design and development, particularly in the synthesis of antiviral and anticancer agents .
Industry: The compound finds applications in the chemical industry as an intermediate in the production of various chemicals and materials. It is also used in the formulation of specialty chemicals and polymers .
Mechanism of Action
The mechanism of action of tert-butyl 3-carbamoylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include enzyme inhibition, receptor binding, and modulation of signal transduction pathways .
Comparison with Similar Compounds
1-Boc-3-piperidone: A similar compound used in the synthesis of chiral compounds.
tert-Butyl 4-(6-Amino-3-pyridyl)piperazine-1-carboxylate: Another piperazine derivative with similar chemical properties.
Uniqueness: Tert-butyl 3-carbamoylpiperazine-1-carboxylate is unique due to its stability and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
tert-butyl 3-carbamoylpiperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-4-12-7(6-13)8(11)14/h7,12H,4-6H2,1-3H3,(H2,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNSDOSONODDLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453066 | |
Record name | Tert-butyl 3-carbamoylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112257-24-6 | |
Record name | Tert-butyl 3-carbamoylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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